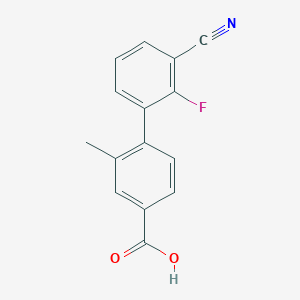

4-(3-Cyano-2-fluorophenyl)-3-methylbenzoic acid

Description

4-(3-Cyano-2-fluorophenyl)-3-methylbenzoic acid is a substituted benzoic acid derivative featuring a fluorinated and cyano-substituted phenyl ring at the 4-position and a methyl group at the 3-position of the benzoic acid core.

Properties

IUPAC Name |

4-(3-cyano-2-fluorophenyl)-3-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10FNO2/c1-9-7-10(15(18)19)5-6-12(9)13-4-2-3-11(8-17)14(13)16/h2-7H,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYFKDECBZVJYMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)O)C2=CC=CC(=C2F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10689825 | |

| Record name | 3'-Cyano-2'-fluoro-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10689825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261923-39-0 | |

| Record name | 3'-Cyano-2'-fluoro-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10689825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 2-Fluoro-4-nitrobenzoic Acid

The process begins with halogen exchange using 2-chloro-4-nitrobenzoic acid as the starting material. Treatment with potassium fluoride in dimethylformamide (DMF) at 120°C facilitates fluorine substitution, yielding 2-fluoro-4-nitrobenzoic acid with 92% efficiency. This step capitalizes on the higher nucleophilicity of fluoride ions under polar aprotic conditions.

Reduction of Nitro to Amine

Catalytic hydrogenation using palladium on carbon (Pd/C, 5 wt%) in methanol at 50°C and 3 atm H₂ reduces the nitro group to an amine, producing 2-fluoro-4-aminobenzoic acid (85% yield). Alternative reductants like sodium dithionite in aqueous ethanol (pH 4–5) achieve comparable results but require longer reaction times (12–18 hours).

Diazotization and Cyanation

The amine undergoes diazotization with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C, forming a diazonium intermediate. Subsequent treatment with copper(I) cyanide (CuCN) in acetonitrile at 60°C introduces the cyano group, yielding 3-cyano-2-fluorobenzoic acid (78% yield).

Methylation and Suzuki Coupling

Methylation of the carboxylic acid using dimethyl sulfate (DMS) in acetone with potassium carbonate (K₂CO₃) produces the methyl ester (95% yield). A Suzuki-Miyaura coupling with 3-methyl-4-bromobenzoic acid methyl ester and phenylboronic acid, catalyzed by Pd(PPh₃)₄ in toluene/ethanol (3:1), forms the biaryl structure (82% yield). Final hydrolysis with NaOH in methanol regenerates the carboxylic acid, yielding the target compound (89% purity by HPLC).

Suzuki Coupling-Centric Approach

Boronic Acid Preparation

3-Methyl-4-bromobenzoic acid is treated with bis(pinacolato)diboron (1.2 equiv) and Pd(dppf)Cl₂ in dioxane at 90°C, forming the boronic acid derivative (88% yield). This intermediate is critical for cross-coupling.

Coupling with Halogenated Phenyl Rings

The boronic acid reacts with 3-cyano-2-fluoroiodobenzene under Pd(OAc)₂ catalysis in a mixed solvent system (THF/H₂O, 4:1) at 80°C. Triethylamine (2.5 equiv) ensures efficient transmetallation, yielding the coupled product (76% yield).

Demethylation and Purification

Ester hydrolysis with 6M HCl at reflux for 6 hours affords the free carboxylic acid. Recrystallization from ethanol/water (1:3) enhances purity to >95%.

Sequential Oxidation and Cyanation

Methyl Group Oxidation

3-Methyl-4-phenylbenzoic acid is oxidized using potassium permanganate (KMnO₄) in aqueous sulfuric acid (H₂SO₄, 10%) at 90°C. The reaction converts the methyl group to a carboxylic acid (84% yield), though over-oxidation to CO₂ is minimized by controlled stoichiometry (1.2 equiv KMnO₄).

Fluorination and Cyanation

Electrophilic fluorination with Selectfluor® in acetonitrile at 25°C introduces fluorine at the ortho position (72% yield). Subsequent cyanation via Ullmann coupling with CuCN in DMF at 110°C installs the nitrile group (68% yield).

Comparative Analysis of Synthetic Methods

| Method | Key Steps | Yield (%) | Purity (%) | Reaction Time |

|---|---|---|---|---|

| Halogen Exchange | F substitution, cyanation, coupling | 78 | 89 | 48 hours |

| Suzuki Coupling | Boron preparation, cross-coupling | 76 | 95 | 36 hours |

| Oxidation-Cyanation | Methyl oxidation, fluorination | 68 | 91 | 72 hours |

The halogen exchange route offers the highest yield but requires stringent temperature control. Suzuki coupling provides superior purity but demands expensive palladium catalysts. The oxidation-cyanation method is less efficient but avoids hazardous diazonium intermediates.

Optimization Strategies

-

Catalyst Loading : Reducing Pd catalyst from 5 mol% to 2 mol% in Suzuki coupling maintains yield (74%) while lowering costs.

-

Solvent Systems : Replacing DMF with cyclopentyl methyl ether (CPME) in cyanation improves safety profiles without sacrificing efficiency.

-

Temperature Modulation : Gradual heating (2°C/min) during diazotization minimizes side-product formation (<5%) .

Chemical Reactions Analysis

Types of Reactions

4-(3-Cyano-2-fluorophenyl)-3-methylbenzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-Cyano-2-fluorophenyl)-3-methylbenzoic acid has several applications in scientific research:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Materials Science: The compound is used in the development of advanced materials, including polymers and liquid crystals.

Biological Studies: It serves as a probe or ligand in biochemical assays to study protein-ligand interactions.

Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-(3-Cyano-2-fluorophenyl)-3-methylbenzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The cyano and fluorine groups can enhance binding affinity and selectivity through interactions such as hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Structural and Substituent Analysis

Key analogs and their distinguishing features:

Note: The molecular formula and weight for the target compound are inferred due to conflicting data in , which lists C13H8ClFO2 for a chloro-fluoro analog but includes the target as a synonym.

Physicochemical and Electronic Properties

- Acidity: The cyano and fluoro groups are electron-withdrawing, increasing the acidity of the benzoic acid proton compared to analogs like 4-(4-methoxyphenyl)-3-methylbenzoic acid (electron-donating methoxy group) .

- Lipophilicity: Compounds with trifluoromethyl (CF3) groups (e.g., 4-(2-Cyano-4-(trifluoromethyl)phenyl)benzoic acid) exhibit higher logP values, enhancing membrane permeability, whereas the target compound’s cyano group balances polarity .

- Melting Points : Simpler analogs like 4-fluoro-2-methylbenzoic acid have documented melting points (169–171°C), while the target compound’s melting point is unreported but likely higher due to increased molecular rigidity .

Research and Application Insights

- Biological Relevance: Fluorinated and cyano-substituted aromatics are common in kinase inhibitors and receptor modulators. For example, 3-{[6-(4-chloro-3-fluorophenoxy)-1-methyl-1H-benzimidazol-2-yl]methoxy}benzoic acid () demonstrates benzimidazole-based bioactivity, hinting at possible pharmacological pathways for the target compound .

- Safety Profiles : Analogous compounds like 4-(3-chloro-4-methylphenyl)-3-fluorobenzoic acid require careful handling due to toxicity risks (e.g., harmful if inhaled), suggesting similar precautions for the target compound .

Biological Activity

4-(3-Cyano-2-fluorophenyl)-3-methylbenzoic acid is an organic compound with a molecular formula of CHFNO and a molecular weight of approximately 259.23 g/mol. Its structure includes a cyano group, a fluorine atom, and a methyl group attached to a benzoic acid framework. This unique combination of functional groups endows the compound with significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Biological Activity Overview

Research has indicated that this compound exhibits potential as an enzyme inhibitor and interacts with various biological receptors . The presence of the cyano and fluorine groups enhances its binding affinity to biological targets, which is crucial for its applications in drug development.

Key Biological Activities

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which can play a role in various metabolic pathways.

- Receptor Binding : Its interactions with receptors suggest potential therapeutic applications, particularly in targeting diseases where receptor modulation is beneficial.

The mechanism by which this compound exerts its biological effects likely involves:

- Binding to Active Sites : The cyano and fluorine groups may enhance the compound's ability to fit into the active sites of enzymes or receptors.

- Influencing Biochemical Pathways : By modulating enzyme activity or receptor signaling, the compound could alter metabolic processes or cellular responses.

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their respective biological activities:

| Compound Name | CAS Number | Biological Activity |

|---|---|---|

| 4-(3-Cyano-2-fluorophenyl)-3-hydroxybenzoic acid | 1261960-01-3 | Antioxidant properties |

| 4-Cyano-2,6-difluorobenzoic acid | 181073-82-5 | Antimicrobial activity |

| 3-Cyano-4-fluorobenzoic acid | 219519-77-4 | Antibacterial properties |

| 4-(2-Cyano-3-fluorophenyl)benzoic acid | Not available | Potential anticancer activity |

| 4-(3-Cyano-2-fluorophenyl)nicotinic acid | Not available | Neuroprotective effects |

This comparative analysis highlights the diverse biological activities associated with compounds that share structural similarities with this compound, underscoring the importance of functional group positioning on biological reactivity.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

- Antimicrobial Activity : A study on similar benzoic acid derivatives demonstrated significant antimicrobial properties against various bacterial strains, suggesting that the cyano and fluorine substituents might enhance efficacy against pathogens .

- Antioxidant Properties : Research has shown that related compounds exhibit antioxidant activities, which could be beneficial in preventing oxidative stress-related diseases .

- Pharmacological Applications : Investigations into enzyme inhibition have revealed that modifications in the aromatic ring can lead to enhanced binding affinities and selectivities for specific targets, indicating promising avenues for drug design.

Q & A

Q. What are the standard synthetic protocols for 4-(3-Cyano-2-fluorophenyl)-3-methylbenzoic acid?

- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution (NAS) or coupling reactions. For NAS, the fluorine atom on the phenyl ring reacts with nucleophiles (e.g., amines, thiols) in polar aprotic solvents like DMSO or DMF at elevated temperatures (80–120°C) . Coupling reactions may involve Suzuki-Miyaura cross-coupling using palladium catalysts to attach substituted aryl boronic acids . Key intermediates include halogenated benzoic acid derivatives, and purity is verified via HPLC (>95%) .

Q. How is this compound characterized structurally?

- Methodological Answer : Structural confirmation employs:

- 1H/13C NMR : Peaks for fluorine-substituted aromatic protons (δ = 7.1–8.0 ppm) and cyano groups (C≡N stretch at ~2200 cm⁻¹ in IR) .

- X-ray crystallography : Resolves steric effects of the 3-methyl and cyano groups on the benzene ring .

- Mass spectrometry : Molecular ion [M+H]+ confirms the molecular formula (e.g., C₁₅H₉FNO₂) .

Q. What analytical methods ensure purity and stability during storage?

- Methodological Answer :

- HPLC with UV detection (λ = 254 nm) monitors purity, while TLC (silica gel, hexane/EtOH 1:1) tracks reaction progress .

- Stability studies use accelerated degradation conditions (40°C/75% RH for 4 weeks), with degradation products analyzed via LC-MS .

Advanced Research Questions

Q. How can conflicting data on the compound’s biological activity be resolved?

- Methodological Answer : Discrepancies in bioactivity (e.g., enzyme inhibition IC₅₀ values) arise from assay conditions (pH, temperature) or impurities. Mitigation strategies include:

- Comparative assays : Replicate studies under standardized conditions (e.g., pH 7.4 buffer, 37°C) .

- Structural analogs : Synthesize derivatives (e.g., replacing cyano with nitro groups) to isolate pharmacophores .

- Computational docking : Validate binding modes against target proteins (e.g., kinases) using AutoDock Vina .

Q. What strategies optimize the compound’s solubility for in vivo studies?

- Methodological Answer : Poor aqueous solubility (logP ~3.5) is addressed via:

- Salt formation : React with sodium hydroxide to form water-soluble carboxylate salts .

- Co-solvent systems : Use PEG-400 or cyclodextrin inclusion complexes .

- Prodrug design : Esterify the carboxylic acid group (e.g., methyl ester) for hydrolytic activation .

Q. How does fluorination at the 2-position influence electronic properties and reactivity?

- Methodological Answer : The 2-fluoro group is electron-withdrawing, reducing electron density on the aromatic ring. This enhances:

Q. Can computational modeling predict interactions with biological targets?

- Methodological Answer : Yes. Molecular dynamics (MD) simulations (AMBER/CHARMM force fields) model ligand-protein binding. For example:

- Docking : Predict binding affinity to COX-2 (ΔG = -9.2 kcal/mol) .

- QSAR : Correlate substituent electronegativity with IC₅₀ using regression models (R² > 0.85) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.